2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine

Medicinal Chemistry ADME Prediction Physicochemical Property

Generic 2-substituted benzoxazol-5-amines often fail in assay reproducibility due to overlooked substituent effects. This specific compound, with its methoxyethyl side chain, provides a defined physicochemical profile (predicted clogP ≈ 1.1) essential for consistent SAR. Procure with confidence for your next derivatization or screening campaign. - Enables systematic exploration of 2-position substituent effects on target engagement. - Reactive 5-amino handle allows rapid library generation via amide coupling or sulfonamide formation. - Serves as a reliable calibration standard for ADME assay development and validation.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 1248403-78-2
Cat. No. B1528640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine
CAS1248403-78-2
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOCCC1=NC2=C(O1)C=CC(=C2)N
InChIInChI=1S/C10H12N2O2/c1-13-5-4-10-12-8-6-7(11)2-3-9(8)14-10/h2-3,6H,4-5,11H2,1H3
InChIKeyJFQLYTZOVBBXDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine (CAS 1248403-78-2): Procurement and Differentiation Guide for 2-Substituted Benzoxazole Scaffolds


2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine (CAS 1248403-78-2) is a 2-substituted benzoxazole derivative with a methoxyethyl side chain and an amine group at the 5-position of the benzoxazole core [1]. It has a molecular formula of C10H12N2O2 and a molecular weight of 192.21 g/mol [1]. This compound belongs to the class of 2-substituted benzo[d]oxazol-5-amine derivatives, which have been extensively explored as versatile scaffolds in medicinal chemistry for applications including neurodegenerative disease research and kinase inhibitor development [2].

Flexible polar 2-substituent for SAR-driven benzoxazole scaffold exploration
5-amino reactive handle supports library synthesis and derivatization workflows
Predicted intermediate lipophilicity profile suitable for aqueous assay compatibility screening

Why 2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine (CAS 1248403-78-2) Cannot Be Interchanged with Other Benzoxazol-5-amines: Evidence of Functional Differentiation


Generic substitution among benzoxazol-5-amines fails due to the profound impact of the 2-position substituent on physicochemical properties, molecular recognition, and pharmacological profile. In the benzoxazol-5-amine scaffold, the nature of the 2-substituent directly modulates lipophilicity, hydrogen bonding capacity, and steric interactions with biological targets [1]. The methoxyethyl group in CAS 1248403-78-2 introduces a flexible ether-containing side chain that alters the molecule‘s logP, topological polar surface area, and conformational flexibility compared to unsubstituted or alternative 2-substituted analogs [2]. Consequently, interchange without experimental validation may lead to altered target engagement, off-target effects, or failed assay reproducibility.

2-substituent variation may substantially shift target engagement profile and assay response
Methoxyethyl vs. alkyl substitution alters hydrogen bonding and solvation, potentially affecting binding mode
Lipophilicity differences may change compound partitioning and false-hit risk in cell-based assays

Quantitative Differentiation Evidence for 2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine (CAS 1248403-78-2)


Differentiation via Lipophilicity: 2-Methoxyethyl Substitution Confers Reduced clogP Compared to Alkyl-Substituted Benzoxazol-5-amines

2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine exhibits a predicted clogP of 1.1 ± 0.5, which is reduced relative to benzoxazol-5-amines bearing hydrophobic 2-alkyl substituents. This reduction in lipophilicity stems from the polar ether oxygen in the 2-methoxyethyl side chain, which increases topological polar surface area and lowers clogP compared to analogs with purely hydrocarbon side chains [1].

Lipophilicity Shift
Class-level
Predicted clogP ~1.1 vs. ~1.3 (unsubstituted parent) and >2.0 for typical 2-alkyl analogs
May influence solubility-driven assay conditions
Predicted value; experimental logP determination recommended
Medicinal Chemistry ADME Prediction Physicochemical Property

Enhanced Hydrogen Bonding Capacity: 2-Methoxyethyl Substituent Introduces Additional H-Bond Acceptor Site

2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine contains an ether oxygen in the 2-methoxyethyl side chain that serves as an additional hydrogen bond acceptor. This increases the total H-bond acceptor count to 4, compared to 3 for the unsubstituted 1,3-benzoxazol-5-amine parent scaffold (CAS 63837-12-7) [1].

H-Bond Acceptors
Class-level
4 acceptors (target) vs. 3 (unsubstituted parent)
May alter target binding and crystallization behavior
Structure-derived count; binding validation needed
Molecular Recognition Structure-Activity Relationship Binding Affinity

Altered Pharmacokinetic Predictions: The 2-Methoxyethyl Modification in Benzoxazol-5-amines Enhances Predicted Aqueous Solubility

The 2-methoxyethyl substitution in CAS 1248403-78-2 is predicted to enhance aqueous solubility relative to more lipophilic 2-substituted benzoxazol-5-amine analogs. This property arises from the polar ether oxygen, which increases molecular polarity and improves predicted water solubility [1].

Solubility Trend
Class-level
Predicted 2- to 5-fold solubility improvement over highly lipophilic 2-substituted analogs
May reduce DMSO requirement in cellular assays
In silico prediction; experimental solubility required
ADME Drug Discovery Solubility

Primary Research and Industrial Application Scenarios for 2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine (CAS 1248403-78-2)


Structure-Activity Relationship Studies on 2-Substituted Benzoxazol-5-amine Scaffolds

This compound serves as a valuable analog in SAR studies aimed at understanding how 2-position substituents modulate biological activity and physicochemical properties. The methoxyethyl group provides a polar, flexible side chain that can be systematically compared against alkyl, aryl, and other heteroatom-containing substituents to establish structure-property relationships [1].

Reference Compound for ADME Assay Development and Validation

Given its predicted intermediate lipophilicity (clogP ≈ 1.1), this compound can serve as a calibration standard or reference material in the development and validation of ADME assays, particularly those evaluating solubility, permeability, and metabolic stability for benzoxazole-based compound libraries [1].

Building Block for Diversity-Oriented Synthesis and Library Generation

The 5-amino group provides a reactive handle for further functionalization, including amide coupling, sulfonamide formation, and reductive amination. This compound can be used as a versatile building block to generate diverse benzoxazole-containing libraries for high-throughput screening campaigns .

Application
Selection Property
Validation Focus
Benzoxazole SAR studies
2-substituent electronic/steric profile
Property-activity relationship validation
ADME assay development
Predicted moderate lipophilicity
Solubility & permeability assay calibration
Library synthesis
5-amino reactive handle
Derivatization efficiency & diversity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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